molecular formula C16H13FN4O4S B4625496 N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide

N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide

Cat. No. B4625496
M. Wt: 376.4 g/mol
InChI Key: NRTDFXAESHYOPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including structures similar to N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide, involves intricate chemical pathways. For instance, Levchenko et al. (2018) detailed a facile synthesis approach for 5-fluoropyrazoles, a closely related compound class, by direct fluorination of pyrazoles with N-fluorobenzenesulfonimide (NFSI) as a key step in generating functionalized building blocks for further medicinal and agrochemical applications (Levchenko et al., 2018).

Molecular Structure Analysis

Investigations into the molecular structures of compounds closely related to N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide reveal intricate details about their chemical behavior and interaction potential. A study by Suchetan et al. (2015) on the crystal structures of similar compounds emphasizes the importance of intermolecular interactions and how they contribute to the overall stability and physical properties of these molecules (Suchetan et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving pyrazole derivatives often result in significant transformations that highlight the reactivity of such compounds. For example, Ding et al. (2014) developed an efficient protocol for the Pd-catalyzed direct ortho-fluorination of 2-arylbenzothiazoles using NFSI, showcasing the versatility and reactivity of the fluorine source in synthesizing fluorinated products valuable in various industries (Ding et al., 2014).

Scientific Research Applications

Organic Synthesis and Catalysis

Research has demonstrated the utility of related fluorinated pyrazole compounds in organic synthesis, particularly in the development of fluorination techniques. For instance, a study highlighted the sequential 1,4-addition/dearomative-fluorination transformation yielding fluorinated products with high diastereo- and enantioselectivity. These products are crucial for synthesizing molecules with complex stereochemistry, which is essential in drug development and material science (Feng Li et al., 2012). Moreover, the synthesis and bioactivity studies of new benzenesulfonamides have shown significant potential in producing compounds with anti-tumor activity and carbonic anhydrase inhibition (H. Gul et al., 2016).

Medicinal Chemistry

In the realm of medicinal chemistry, sulfonamide derivatives have been extensively studied for their potential as anticancer drug candidates. Specifically, derivatives have been synthesized and evaluated for their cytotoxic/anticancer and carbonic anhydrase inhibitory effects, indicating the role of the sulfonamide functionality in therapeutic applications (H. Gul et al., 2018). Another study focused on the preparation of fluoropyrazoles, showcasing the versatility of these compounds as building blocks in medicinal chemistry, potentially leading to the development of novel fungicides and therapeutic agents (V. Levchenko et al., 2018).

Chemical Sensing and Material Science

The compound has also been implicated in the creation of novel fluorescent probes for biothiol recognition, highlighting its utility in developing selective sensors for biological applications. This includes detecting reduced glutathione in living cells, showcasing the potential for real-time bioimaging and monitoring of physiological processes (Sheng-Qing Wang et al., 2013).

properties

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O4S/c17-13-6-4-12(5-7-13)11-20-9-8-16(18-20)19-26(24,25)15-3-1-2-14(10-15)21(22)23/h1-10H,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTDFXAESHYOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=NN(C=C2)CC3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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